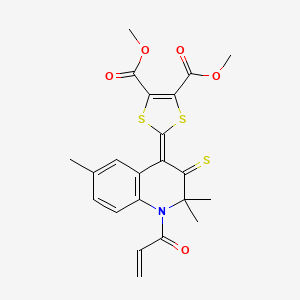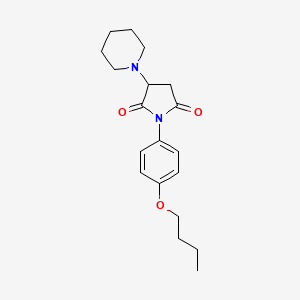![molecular formula C19H22N2O2 B4937063 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4937063.png)
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid, also known as MPB, is a molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. MPB is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In
Mecanismo De Acción
The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in the regulation of reward and motivation. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid selectively blocks the D3 receptor, thereby reducing dopamine transmission in this pathway. This mechanism of action has been shown to reduce drug-seeking behavior in preclinical studies, making 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid a potential treatment for addiction.
Biochemical and Physiological Effects
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been shown to have both acute and chronic effects on dopamine transmission. Acutely, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid reduces dopamine release in the mesolimbic pathway, while chronically, it reduces the density of D3 receptors in this pathway. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to reduce anxiety-like behavior and inflammation in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has several advantages for lab experiments, including its high selectivity for the D3 receptor, its ease of synthesis, and its well-characterized mechanism of action. However, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is the development of more potent and selective D3 receptor antagonists. Another area of interest is the investigation of the long-term effects of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid on dopamine transmission and behavior. Additionally, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid could be tested in clinical trials for its potential therapeutic applications in addiction, depression, and schizophrenia.
Conclusion
In conclusion, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid is a molecule with significant potential for therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. Further research is needed to fully understand the biochemical and physiological effects of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid and its potential for clinical use.
Métodos De Síntesis
The synthesis of 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid involves the reaction of 4-bromomethylbenzoic acid with 2-methylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid in high purity and yield.
Aplicaciones Científicas De Investigación
4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoic acid has also been shown to have anxiolytic and anti-inflammatory effects.
Propiedades
IUPAC Name |
4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(9-7-16)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGOMVHTMZGDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2-Methylphenyl)piperazin-1-yl]methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)
![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid](/img/structure/B4936997.png)
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
![N-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B4937003.png)


![N-[2-(tert-butylthio)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4937026.png)
![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4937081.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(3,4,5-trimethoxybenzamide)](/img/structure/B4937087.png)